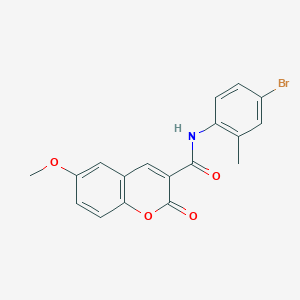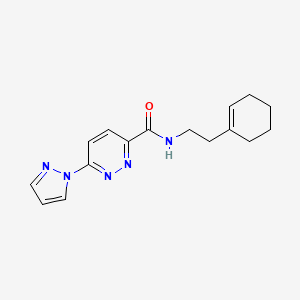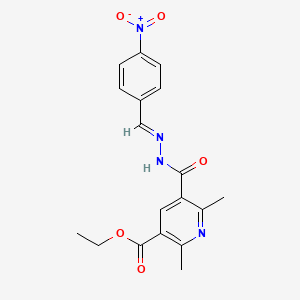![molecular formula C17H18N6O3S B2900427 Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate CAS No. 863459-60-3](/img/structure/B2900427.png)
Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a sulfanylacetyl group, and an aminoacetate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazole-containing scaffolds, are synthesized using 3-amino-1,2,4-triazole . These compounds are used in drug-discovery studies against various diseases .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring system. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Anticancer Research
This compound, featuring a triazolopyrimidine core, is structurally similar to molecules that have been studied for their anticancer properties . The triazolopyrimidine moiety is known to interact with various cellular pathways, often leading to the inhibition of cell proliferation. Research has shown that derivatives of this class can be effective against certain cancer cell lines, including gastric cancer cells, by suppressing the ERK signaling pathway . This pathway is crucial for cell division and survival, and its inhibition can lead to cancer cell death.
Antimicrobial Activity
Compounds with a triazolopyrimidine structure have demonstrated potential as antimicrobial agents. They have been tested against a range of microorganisms and have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests that Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate could be a starting point for the development of new antibiotics.
Material Science Applications
In material science, nitrogen-containing heterocycles like triazolopyrimidines are valued for their chemical properties. They can be used in the synthesis of functional materials with potential antibacterial activity, which is essential for developing surfaces that inhibit microbial growth . This application is particularly relevant in healthcare settings, where preventing bacterial contamination is critical.
Synthetic Chemistry
The compound’s structure indicates its utility in synthetic chemistry as a precursor for various heterocyclic compounds. These compounds are integral to the synthesis of a wide array of molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The versatility of this compound in synthesis makes it a valuable tool for chemists.
Neuroprotective Research
Derivatives of triazolopyrimidine have been explored for their neuroprotective and anti-neuroinflammatory properties. They have shown promise in protecting neuronal cells from damage and reducing inflammation, which is beneficial in the treatment of neurodegenerative diseases . This suggests that Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate could be a lead compound in the search for new neuroprotective drugs.
Biological Studies
In biology, the compound’s antimicrobial properties could be leveraged to study microbial resistance mechanisms. Understanding how bacteria interact with compounds like Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate can provide insights into how to overcome antibiotic resistance .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets through molecular docking , which results in favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of a compound
properties
IUPAC Name |
ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-3-26-14(25)8-18-13(24)9-27-17-15-16(19-10-20-17)23(22-21-15)12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFUMAZLIGRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)



![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)
